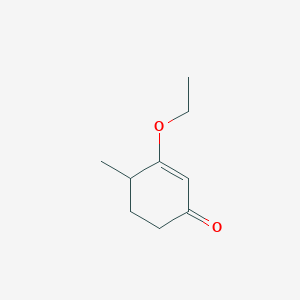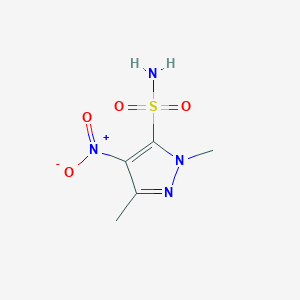
1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of both nitro and sulfonamide groups in this compound makes it particularly interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction can be carried out under mild conditions, often using ethanol as a solvent and hydrazine monohydrate as a reagent . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound suitable for large-scale applications in pharmaceuticals and other industries .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a thiol group.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1,3-dimethyl-4-amino-1H-pyrazole-5-sulfonamide, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-4-nitro-1H-pyrazole: Lacks the sulfonamide group, making it less versatile in biological applications.
1,3-Dimethyl-1H-pyrazole-5-sulfonamide: Lacks the nitro group, affecting its redox properties.
4-Nitro-1H-pyrazole-5-sulfonamide: Lacks the methyl groups, which can influence its chemical reactivity.
Uniqueness
1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide stands out due to the presence of both nitro and sulfonamide groups, which provide a unique combination of redox properties and hydrogen bonding capabilities. This makes it particularly useful in various chemical and biological applications .
Propiedades
Número CAS |
88398-92-9 |
|---|---|
Fórmula molecular |
C5H8N4O4S |
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-nitropyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H8N4O4S/c1-3-4(9(10)11)5(8(2)7-3)14(6,12)13/h1-2H3,(H2,6,12,13) |
Clave InChI |
IUAIOZJBFUEYQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1[N+](=O)[O-])S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


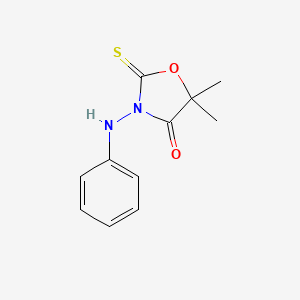
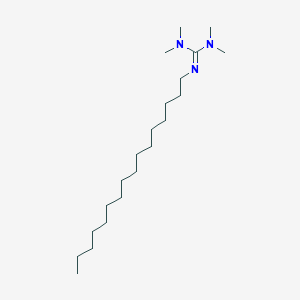
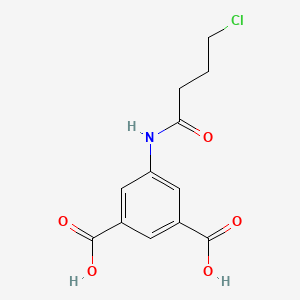
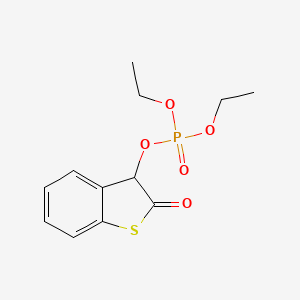
silane](/img/structure/B14378303.png)

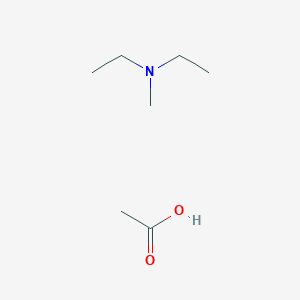
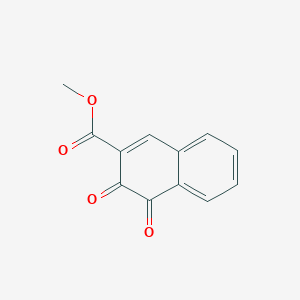
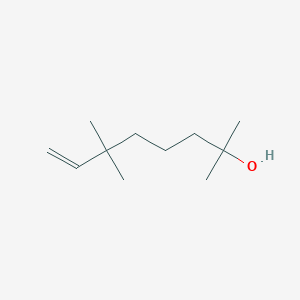

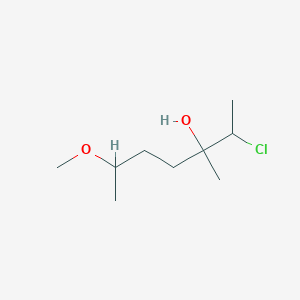
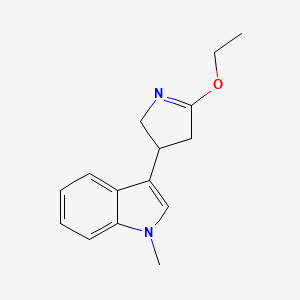
![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
